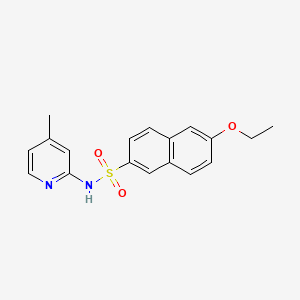
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide, also known as EPN, is a chemical compound that has been widely used in scientific research. EPN is a sulfonamide derivative and is commonly used as a pesticide, but its properties have also been explored in various fields of research.
Mécanisme D'action
The mechanism of action of 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide is not fully understood, but it is believed to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the transmission of nerve impulses. By inhibiting AChE, 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide can cause an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.
Biochemical and Physiological Effects
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to be toxic to a variety of organisms, including insects, fish, and mammals. 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has also been shown to have neurotoxic effects, causing symptoms such as tremors, convulsions, and respiratory distress.
Avantages Et Limitations Des Expériences En Laboratoire
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. However, 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide is highly toxic, and precautions must be taken when handling it. Additionally, due to its toxicity, 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide may not be suitable for use in certain experiments or with certain organisms.
Orientations Futures
There are several future directions for the use of 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide in scientific research. One potential application is the development of biosensors for the detection of AChE inhibitors. 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide may also be used as a template for the development of new therapeutic agents for the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide and its potential applications in various fields of research.
Conclusion
In conclusion, 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide is a sulfonamide derivative that has been widely used in scientific research. Its unique properties have made it a valuable tool for studying the effects of sulfonamide derivatives on various biological systems. While 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has several advantages for use in lab experiments, precautions must be taken due to its toxicity. There are several future directions for the use of 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide in scientific research, including the development of biosensors and new therapeutic agents.
Méthodes De Synthèse
The synthesis of 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide is a multi-step process that involves the reaction of 2-naphthol with ethyl chloroacetate, followed by the reaction of the resulting product with methylamine and pyridine. The final product is obtained after multiple purification steps.
Applications De Recherche Scientifique
6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has been widely used in scientific research due to its unique properties. It has been used as a tool to study the effects of sulfonamide derivatives on various biological systems. 6-ethoxy-N-(4-methyl-2-pyridinyl)-2-naphthalenesulfonamide has also been used as a substrate for the development of biosensors and as a potential therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
6-ethoxy-N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-23-16-6-4-15-12-17(7-5-14(15)11-16)24(21,22)20-18-10-13(2)8-9-19-18/h4-12H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWKQOFWXRPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=NC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

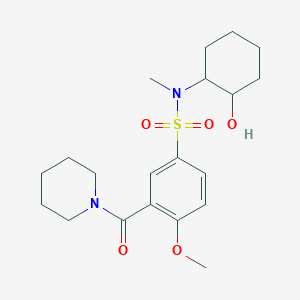
![2-[({2-[4-(cyclopentylcarbonyl)-1-piperazinyl]ethyl}amino)methylene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5964251.png)
![5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5964264.png)
![1-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B5964268.png)
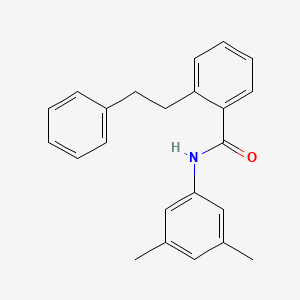
![ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate](/img/structure/B5964277.png)
![2-(4-methoxybenzyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5964280.png)
![2-{[2-(2,5-dimethylphenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B5964288.png)
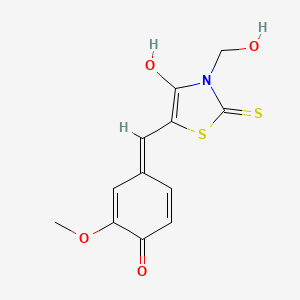

![3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B5964310.png)
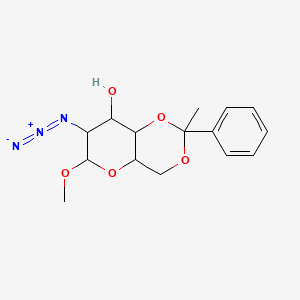

![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-4-propylbenzenesulfonohydrazide](/img/structure/B5964327.png)